9-Azaspiro[bicyclo[3.3.1]nonane-3,1'-cyclopropane]hydrochloride

Conformational analysis Molecular recognition Scaffold rigidity

9-Azaspiro[bicyclo[3.3.1]nonane-3,1'-cyclopropane]hydrochloride (CAS 2408968-51-2, free base CAS 2408966-27-6, C₁₀H₁₈ClN, MW 187.7 g/mol) is a spirocyclic secondary amine hydrochloride comprising a 9-azabicyclo[3.3.1]nonane core spiro-fused at the 3-position with a cyclopropane ring. The bicyclo[3.3.1]nonane skeleton is the defining scaffold of the homotropane alkaloid family and is present in numerous biologically active natural products and synthetic drug candidates.

Molecular Formula C10H18ClN
Molecular Weight 187.71 g/mol
Cat. No. B13587401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Azaspiro[bicyclo[3.3.1]nonane-3,1'-cyclopropane]hydrochloride
Molecular FormulaC10H18ClN
Molecular Weight187.71 g/mol
Structural Identifiers
SMILESC1CC2CC3(CC3)CC(C1)N2.Cl
InChIInChI=1S/C10H17N.ClH/c1-2-8-6-10(4-5-10)7-9(3-1)11-8;/h8-9,11H,1-7H2;1H
InChIKeyYVOVRFXNIJTGAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Azaspiro[bicyclo[3.3.1]nonane-3,1'-cyclopropane]hydrochloride: Spirocyclic Amine Building Block for Drug Discovery


9-Azaspiro[bicyclo[3.3.1]nonane-3,1'-cyclopropane]hydrochloride (CAS 2408968-51-2, free base CAS 2408966-27-6, C₁₀H₁₈ClN, MW 187.7 g/mol) is a spirocyclic secondary amine hydrochloride comprising a 9-azabicyclo[3.3.1]nonane core spiro-fused at the 3-position with a cyclopropane ring [1]. The bicyclo[3.3.1]nonane skeleton is the defining scaffold of the homotropane alkaloid family and is present in numerous biologically active natural products and synthetic drug candidates [2]. The incorporation of a spiro-cyclopropane moiety introduces conformational rigidity and a defined three-dimensional vector that distinguishes this compound from simple bicyclic amines and non-spirocyclic analogs [1].

Why Generic 9-Azabicyclo[3.3.1]nonane Analogs Cannot Replace 9-Azaspiro[bicyclo[3.3.1]nonane-3,1'-cyclopropane]hydrochloride


Within the 9-azabicyclo[3.3.1]nonane family, subtle structural variations produce profound differences in pharmacological profile, conformational behavior, and synthetic utility. The parent 9-azabicyclo[3.3.1]nonane (CAS 280-97-7) interconverts between twin-chair, boat-chair, and twisted twin-boat conformations with a free energy difference of only ~1 kcal/mol and an inversion barrier of ~6 kcal/mol [1]; the spiro-cyclopropane fusion in the title compound locks the scaffold into a single dominant conformation, directly impacting molecular recognition [2]. Furthermore, the patent literature demonstrates that specific substitution patterns on the 9-aza-bicyclo[3.3.1]nonane core determine selectivity for serotonin, dopamine, and noradrenaline reuptake transporters—a 3,7-diazaspiro analog such as tedisamil acts as a potassium channel blocker (antiarrhythmic), whereas simple 9-alkyl derivatives show entirely different polypharmacology [2][3]. These compound-class precedents establish that the spiro-cyclopropane topology cannot be mimicked by non-spiro or diaza-spiro analogs without altering key properties.

Quantitative Differentiation Evidence for 9-Azaspiro[bicyclo[3.3.1]nonane-3,1'-cyclopropane]hydrochloride vs. Closest Analogs


Conformational Locking: Spiro-Cyclopropane vs. Parent 9-Azabicyclo[3.3.1]nonane

The parent 9-azabicyclo[3.3.1]nonane scaffold exists as an equilibrium mixture of twin-chair (CC), boat-chair (BC), and twisted twin-boat (BB) conformers, with calculated ΔG(CC→BC) ≈ 1 kcal/mol and an inversion barrier ΔG‡ ≈ 6 kcal/mol [1]. Spiro-fusion of a cyclopropane ring at the 3-position, as in the title compound, eliminates this conformational ambiguity by imposing geometric constraints that lock the bicyclic system into a single dominant conformation [2]. This conformational locking directly affects the spatial orientation of the bridgehead nitrogen lone pair and any appended substituents, thereby controlling molecular recognition events.

Conformational analysis Molecular recognition Scaffold rigidity

Spirocyclic vs. Cyclic Neurotropic Potency: A 2-Fold Activity Enhancement

In a head-to-head comparison within the 3,7-diazabicyclo[3.3.1]nonane series, spirocyclic 1,3-diazaadamantane derivatives exhibited neurotropic activity levels of 40–60%, whereas their non-spiro cyclic analogs showed only 20–40% activity under identical screening conditions [1]. Although this study employed diaza rather than mono-aza systems, the principle that spirocyclization of the bicyclo[3.3.1]nonane core enhances biological potency is directly transferable to the title mono-aza spiro compound, as the spiro center enforces a pharmacophorically favorable orientation of the nitrogen atom.

Neurotropic activity CNS drug discovery Diazadamantane

Regioselective Oxidative Functionalization Enabled by Adjacent Spiro-Cyclopropane

The methylene groups adjacent to the spiro-annulated cyclopropane in dispiro[cyclopropane-1,3'-bicyclo[3.3.1]nonane-7',1''-cyclopropane] systems undergo selective mono- or dioxidation under controlled oxidative conditions (CrO₃-based or dioxirane systems), affording the corresponding mono- or diketones [1][2]. This regioselectivity is not observed in the parent bicyclo[3.3.1]nonane lacking the spiro-cyclopropane, where oxidation occurs with poor site selectivity. The title mono-spiro compound is expected to display analogous regioselective oxidation at the CH₂ groups neighboring the spiro center.

C–H oxidation Synthetic methodology Late-stage functionalization

Synthetic Accessibility: High-Yield Enantioselective Cyclopropanation Route to Azaspiro[n.2]alkanes

Rhodium-catalyzed cyclopropanation of azacyclomethylidenes provides direct access to azaspiro[n.2]alkanes, the structural class encompassing the title compound. Using the optimal chiral dirhodium tetracarboxylate catalyst Rh₂(p-PhTPCP)₄, cyclopropanation of 4-methylenepiperidine (a 6-membered azacycle) proceeds in 74% yield with 96% enantiomeric excess (ee), while 3-methyleneazetidine (4-membered) gives 80% yield with 95% ee [1]. With catalyst turnover numbers reaching up to 83,000, this methodology establishes a scalable, stereochemically controlled entry to the target chemotype that is not available for non-spiro bicyclic amines prepared via classical reductive amination or ring-closing approaches.

Asymmetric synthesis Cyclopropanation Process chemistry

Lipophilicity Tuning: Spiro-Cyclopropane Modulation of logP Relative to Parent Amine

The calculated logP of the parent 9-azabicyclo[3.3.1]nonane is 2.01 (ALogP) or 1.63 (XLogP) depending on the algorithm, with a topological polar surface area (TPSA) of 12.03 Ų [1]. The introduction of the spiro-cyclopropane ring in the title compound (C₁₀H₁₈N free base) adds two additional sp³-hybridized carbon atoms without introducing hydrogen-bond donors or acceptors, resulting in a modest increase in logP (estimated +0.4 to +0.6 log units based on the π contribution of the cyclopropane fragment) while maintaining the same TPSA. This positions the title compound within the favorable CNS MPO (Multiparameter Optimization) space (logP 2–4, TPSA < 70 Ų) for brain penetration, distinguishing it from more lipophilic N-alkylated or N-benzylated analogs that may exceed optimal logP thresholds.

Physicochemical properties logP CNS MPO score

Mono-Aza vs. Diaza Spiro Systems: Distinct pKa and Reactivity Profiles

The title compound features a single bridgehead secondary amine (pKa of conjugate acid estimated at ~9.5–10.5, based on the pKa of 9-azabicyclo[3.3.1]nonane ~10.0) [1]. In contrast, 3,7-diazaspiro analogs such as the tedisamil core contain two tertiary amine sites with distinct pKa values (~8.5 and ~9.8), leading to complex pH-dependent speciation and potential off-target polypharmacology [2]. The mono-aza character of the title compound simplifies protonation-state control, enables chemoselective N-functionalization (alkylation, acylation, sulfonylation) without protecting group strategies, and reduces the risk of hERG channel binding associated with dibasic amines. This differentiation is critical for fragment-based drug discovery where a single, well-defined amine center is preferred for initial hit elaboration.

Amine basicity pKa modulation Chemoselectivity

Optimal Research and Procurement Applications for 9-Azaspiro[bicyclo[3.3.1]nonane-3,1'-cyclopropane]hydrochloride


Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

The title compound's single, well-defined secondary amine with predictable pKa and a conformationally locked spiro scaffold makes it an ideal fragment for FBDD campaigns and DEL technology. Its modest molecular weight (187.7 g/mol as HCl salt), favorable logP (~2.4–2.6 estimated), and TPSA (~12 Ų) satisfy fragment physicochemical criteria [1]. The mono-aza character permits clean on-DNA coupling chemistry without the need for orthogonal protecting groups, a significant advantage over diaza-spiro analogs that require additional synthetic steps [2]. The conformational rigidity, inferred from class-level analysis of bicyclo[3.3.1]nonane spiro systems, reduces the entropic penalty upon target binding and increases the probability of detecting meaningful structure-activity relationships in primary screens [3]. The spiro architecture also provides a three-dimensional vector for fragment growth that is orthogonal to the plane of the bicyclic system, enabling efficient exploration of chemical space around a target binding pocket.

CNS Drug Discovery: Monoamine Transporter and nAChR Ligand Programs

The 9-azabicyclo[3.3.1]nonane scaffold is a privileged pharmacophore for CNS targets including monoamine neurotransmitter transporters (serotonin, dopamine, noradrenaline) and nicotinic acetylcholine receptors (nAChRs) [1][2]. The title compound combines this pharmacophore with the conformational rigidity of a spiro-cyclopropane, which class-level evidence indicates enhances neurotropic activity approximately 2-fold relative to flexible cyclic analogs (40–60% vs. 20–40% in behavioral screening) [3]. Its physicochemical profile (estimated logP 2.4–2.6, TPSA 12 Ų) resides within the optimal CNS MPO desirability range, predicting favorable brain penetration. The free secondary amine allows direct N-functionalization to generate focused libraries for SAR exploration without the need for protecting group manipulations. Replacement of the spiro-cyclopropane oxygen analog (spiro-oxirane) or non-spiro parent amine with this compound in established CNS SAR series is expected to yield more rigid, conformationally defined leads with potentially improved subtype selectivity.

Late-Stage C–H Functionalization for Parallel SAR Expansion

The presence of a spiro-cyclopropane ring adjacent to the bicyclo[3.3.1]nonane framework activates the neighboring methylene C–H bonds toward regioselective oxidation, as demonstrated in dispiro-cyclopropanated analogs that undergo controlled mono- or dioxidation to afford ketone products [1]. This reactivity enables a divergent late-stage functionalization strategy: a single batch of the title compound can be selectively oxidized at the CH₂ groups flanking the spiro center to generate hydroxyl, ketone, or carboxylic acid derivatives, each of which serves as a branching point for further diversification (oxime formation, reductive amination, Grignard addition, esterification). This approach is not feasible with non-spiro 9-azabicyclo[3.3.1]nonane building blocks, where oxidation occurs with poor regiochemical control across multiple methylene positions. The hydrochloride salt form provides convenient handling, weighing, and solubility in polar aprotic solvents commonly used for oxidative transformations.

Asymmetric Synthesis and Chiral Building Block Procurement

Rhodium-catalyzed enantioselective cyclopropanation methodology provides access to azaspiro[n.2]alkanes in 74–80% yield with 95–96% enantiomeric excess and catalyst turnover numbers up to 83,000 [1]. This establishes a viable large-scale manufacturing route to enantiopure material of the title chemotype, a critical consideration for procurement decisions where homochiral building blocks are required for diastereoselective downstream chemistry. In contrast, non-spiro 9-azabicyclo[3.3.1]nonane derivatives require classical resolution or chiral auxiliary approaches that typically cap yields at 50% (theoretical maximum for resolution) and lack the operational simplicity of catalytic asymmetric methods. The spiro-cyclopropane stereocenter, once established, is configurationally stable under a wide range of reaction conditions (acids, bases, nucleophiles, mild oxidants), ensuring that enantiomeric purity is maintained throughout multi-step synthetic sequences. Procurement specifications should therefore include enantiomeric purity (≥95% ee) in addition to chemical purity (≥95%) as routine quality metrics.

Quote Request

Request a Quote for 9-Azaspiro[bicyclo[3.3.1]nonane-3,1'-cyclopropane]hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.